molecular formula C10H9IO2 B12342120 methyl 2-[(Z)-2-iodoethenyl]benzoate

methyl 2-[(Z)-2-iodoethenyl]benzoate

Cat. No.: B12342120
M. Wt: 288.08 g/mol
InChI Key: ULYJNULQEHZCSS-SREVYHEPSA-N
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Description

Methyl 2-[(Z)-2-iodoethenyl]benzoate: is an organic compound that belongs to the class of benzoate esters It is characterized by the presence of a benzene ring substituted with a methyl ester group and an iodoethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-[(Z)-2-iodoethenyl]benzoate can be synthesized through the esterification of 2-iodobenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[(Z)-2-iodoethenyl]benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The iodo group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of substituted benzoates.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of deiodinated benzoates.

Scientific Research Applications

Chemistry: Methyl 2-[(Z)-2-iodoethenyl]benzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of biologically active molecules. It may be used in the development of pharmaceuticals targeting specific biological pathways .

Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of polymers, resins, and other industrial products .

Mechanism of Action

The mechanism of action of methyl 2-[(Z)-2-iodoethenyl]benzoate involves its interaction with specific molecular targets. The iodoethenyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications to create complex molecular structures .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H9IO2

Molecular Weight

288.08 g/mol

IUPAC Name

methyl 2-[(Z)-2-iodoethenyl]benzoate

InChI

InChI=1S/C10H9IO2/c1-13-10(12)9-5-3-2-4-8(9)6-7-11/h2-7H,1H3/b7-6-

InChI Key

ULYJNULQEHZCSS-SREVYHEPSA-N

Isomeric SMILES

COC(=O)C1=CC=CC=C1/C=C\I

Canonical SMILES

COC(=O)C1=CC=CC=C1C=CI

Origin of Product

United States

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